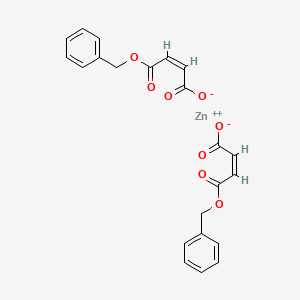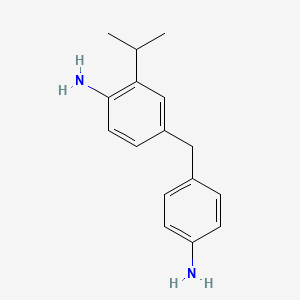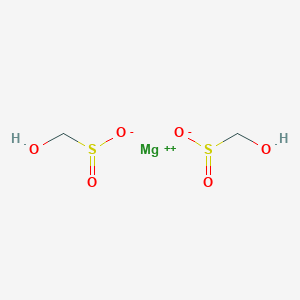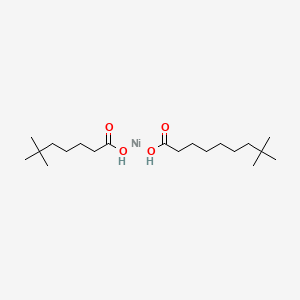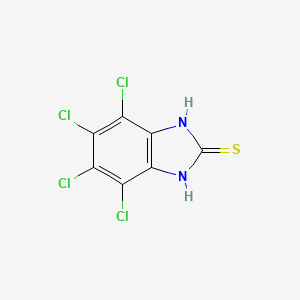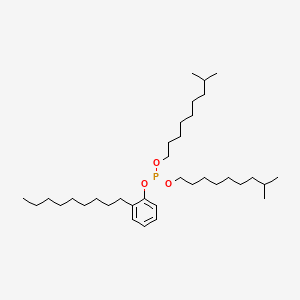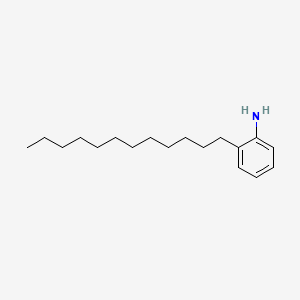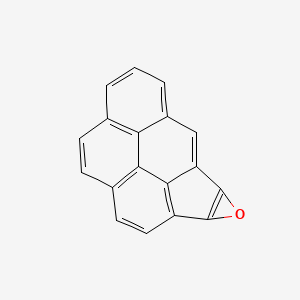
Benzo(1,10)acephenanthryleno(4,5-b)oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(1,10)acephenanthryleno(4,5-b)oxirene is a polycyclic aromatic compound with the molecular formula C18H8O It is characterized by a fused ring system that includes an oxirene moiety, which is a three-membered ring containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,10)acephenanthryleno(4,5-b)oxirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable polycyclic aromatic hydrocarbon with an oxidizing agent can lead to the formation of the oxirene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(1,10)acephenanthryleno(4,5-b)oxirene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzo(1,10)acephenanthryleno(4,5-b)oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of Benzo(1,10)acephenanthryleno(4,5-b)oxirene involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(1,2-b4,5-b’)diselenophene: A compound with a similar fused ring system but containing selenium atoms.
Phenazine: A nitrogen-containing polycyclic aromatic compound with diverse biological activities.
Acridine: Another polycyclic aromatic compound with applications in medicinal chemistry.
Uniqueness
Benzo(1,10)acephenanthryleno(4,5-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other polycyclic aromatic compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73807-13-3 |
|---|---|
Molekularformel |
C18H8O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),2(4),5(18),6,8(17),9,11(16),12,14-nonaene |
InChI |
InChI=1S/C18H8O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8H |
InChI-Schlüssel |
GDAIDXGUCXRHML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C6=C4O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


